2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-cyclopropylpropanamide
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Overview
Description
2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-cyclopropylpropanamide is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-cyclopropylpropanamide involves several steps. One common method includes the reaction of 1-benzylpiperidin-3-amine with cyclopropylcarbonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of microreactor technology can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-cyclopropylpropanamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-cyclopropylpropanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-cyclopropylpropanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, piperidine derivatives have been shown to interact with neurotransmitter receptors, influencing neurological pathways .
Comparison with Similar Compounds
Similar Compounds
2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-3-methylbutyramide: Another piperidine derivative with similar structural features.
2-amino-4-(1-piperidine)pyridine derivatives: Known for their dual inhibitory activity against anaplastic lymphoma kinase and c-ros oncogene 1 kinase.
Uniqueness
2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-cyclopropylpropanamide stands out due to its unique cyclopropyl group, which may confer distinct biological activities and chemical reactivity compared to other piperidine derivatives .
Properties
Molecular Formula |
C18H27N3O |
---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-cyclopropylpropanamide |
InChI |
InChI=1S/C18H27N3O/c1-14(19)18(22)21(16-9-10-16)17-8-5-11-20(13-17)12-15-6-3-2-4-7-15/h2-4,6-7,14,16-17H,5,8-13,19H2,1H3/t14?,17-/m0/s1 |
InChI Key |
GVLDNPVFNOZPCG-JRZJBTRGSA-N |
Isomeric SMILES |
CC(C(=O)N([C@H]1CCCN(C1)CC2=CC=CC=C2)C3CC3)N |
Canonical SMILES |
CC(C(=O)N(C1CC1)C2CCCN(C2)CC3=CC=CC=C3)N |
Origin of Product |
United States |
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